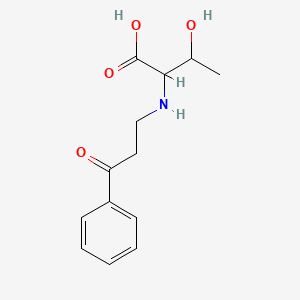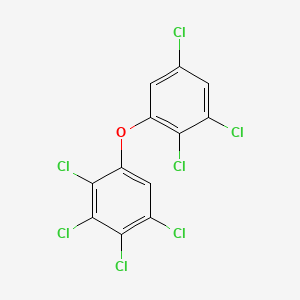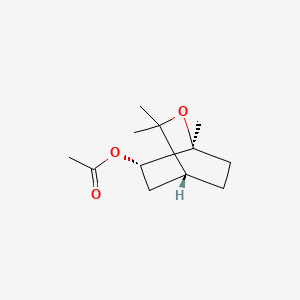
2-Acetoxy-1,8-cineole, (+)-endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-1,8-cineole, (+)-endo- is a chemical compound with the molecular formula C12H20O3This compound is known for its distinct fruity and sweet odor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1,8-cineole, (+)-endo- can be achieved through microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by using Glomerella cingulata. This method allows for the quantitative production of enantiomerically pure forms of the compound with a yield of 50% and an enantiomeric excess of 100% .
Industrial Production Methods
Industrial production methods for 2-Acetoxy-1,8-cineole, (+)-endo- are not well-documented in the available literature. it is likely that similar microbial or chemical resolution techniques are employed on a larger scale to produce this compound for various applications.
化学反応の分析
Types of Reactions
2-Acetoxy-1,8-cineole, (+)-endo- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydroxy derivatives .
科学的研究の応用
2-Acetoxy-1,8-cineole, (+)-endo- has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.
Industry: It is used in the fragrance and flavor industry due to its distinct fruity and sweet odor.
作用機序
The mechanism of action of 2-Acetoxy-1,8-cineole, (+)-endo- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
- cis-2-acetoxy-1,8-cineole
- 2-hydroxy-Cineolacetate
- exo-2-Hydroxy-1,8-cineole acetate
Uniqueness
2-Acetoxy-1,8-cineole, (+)-endo- is unique due to its specific stereochemistry, which imparts distinct olfactory properties and potential biological activities. Its enantiomerically pure form allows for more precise studies and applications compared to its racemic counterparts .
特性
CAS番号 |
438619-71-7 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
InChIキー |
XRKZFZWIYZDOQO-SCVCMEIPSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C |
正規SMILES |
CC(=O)OC1CC2CCC1(OC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



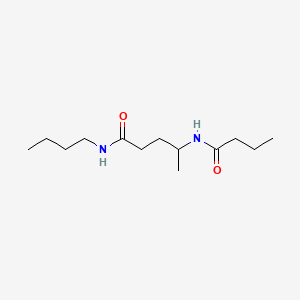
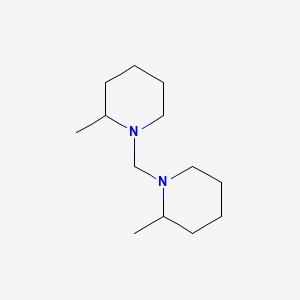



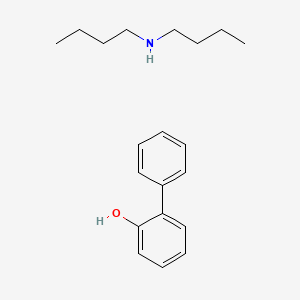
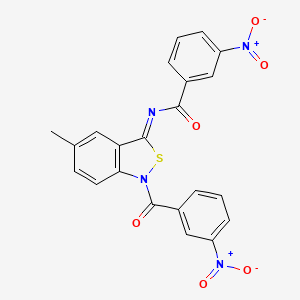
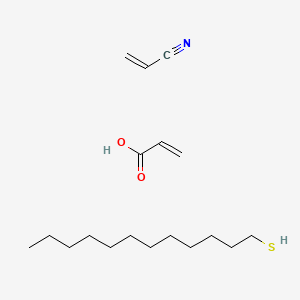
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
